{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid
Brand Name: Vulcanchem
CAS No.: 878436-89-6
VCID: VC0498564
InChI: InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24)
SMILES: C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4
Molecular Formula: C19H15N3O3
Molecular Weight: 333.3g/mol

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid

CAS No.: 878436-89-6

Main Products

VCID: VC0498564

Molecular Formula: C19H15N3O3

Molecular Weight: 333.3g/mol

{2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid - 878436-89-6

CAS No. 878436-89-6
Product Name {2-[(Quinolin-8-yloxy)methyl]-1H-benzimidazol-1-YL}acetic acid
Molecular Formula C19H15N3O3
Molecular Weight 333.3g/mol
IUPAC Name 2-[2-(quinolin-8-yloxymethyl)benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C19H15N3O3/c23-18(24)11-22-15-8-2-1-7-14(15)21-17(22)12-25-16-9-3-5-13-6-4-10-20-19(13)16/h1-10H,11-12H2,(H,23,24)
Standard InChIKey UPSORGOKQDKICC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=CC4=C3N=CC=C4
PubChem Compound 2772799
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator